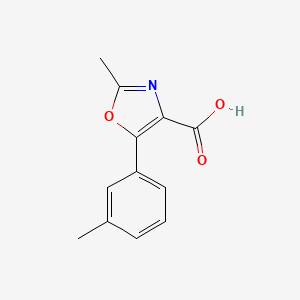
5-(3-Aminophenyl)pent-4-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Aminophenyl)pent-4-yn-1-ol: is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentyn-1-ol chain. This compound is of significant interest in organic chemistry due to its unique structure, which combines an alkyne, an alcohol, and an aromatic amine. These functional groups make it a versatile intermediate in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminophenyl)pent-4-yn-1-ol typically involves a multi-step process starting from commercially available precursors. One common method involves the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved by reacting an appropriate halide with a terminal alkyne in the presence of a strong base such as sodium amide.
Amination: The next step involves the introduction of the amino group. This can be done through a nucleophilic substitution reaction where an amine is introduced to the aromatic ring.
Hydroxylation: Finally, the hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in 5-(3-Aminophenyl)pent-4-yn-1-ol can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), Hydrogen gas (H2)
Substitution: Halides, Nucleophiles
Major Products:
Oxidation: Ketones, Aldehydes
Reduction: Alkenes, Alkanes
Substitution: Various substituted aromatic compounds
科学研究应用
Chemistry: 5-(3-Aminophenyl)pent-4-yn-1-ol is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool in probing biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its functional groups can be modified to create compounds with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity allows for the creation of materials with unique properties.
作用机制
The mechanism of action of 5-(3-Aminophenyl)pent-4-yn-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the alkyne and hydroxyl groups can participate in covalent bonding and redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
4-Pentyn-1-ol: Similar structure but lacks the aromatic amine group.
3-Aminophenylacetylene: Contains the aromatic amine and alkyne but lacks the hydroxyl group.
Phenylpropargylamine: Contains the aromatic amine and alkyne but with a different carbon chain length.
Uniqueness: 5-(3-Aminophenyl)pent-4-yn-1-ol is unique due to the combination of its functional groups, which allows for a wide range of chemical reactions and applications. The presence of the amino, alkyne, and hydroxyl groups in a single molecule provides versatility that is not commonly found in similar compounds.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
5-(3-aminophenyl)pent-4-yn-1-ol |
InChI |
InChI=1S/C11H13NO/c12-11-7-4-6-10(9-11)5-2-1-3-8-13/h4,6-7,9,13H,1,3,8,12H2 |
InChI 键 |
DNIJLAFTFLRVOQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)N)C#CCCCO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Oxotricyclo[3.3.1.1~3,7~]decane-1-carbonyl chloride](/img/structure/B8575086.png)
![Furo[3,2-c]pyridin-7-ol](/img/structure/B8575094.png)



![4-Iodobenzo[b]thiophene](/img/structure/B8575114.png)




![2-(4-Chloro-1-butyl)-3(2H)-benz[d]isothiazolone 1,1-Dioxide](/img/structure/B8575152.png)

